N-(Cyclohexylthio)phthalimide

Description

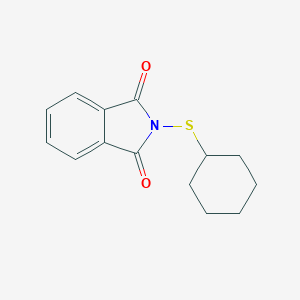

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZWYKZHXASYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027793 | |

| Record name | N-(Cyclohexylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, Off-white solid; [HSDB] Light tan to white powder; [MSDSonline] | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Cyclohexylthio)phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C at 760 mm Hg (decomposes) | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

177 °C (Cleveland Open Cup) | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 10.8 mg/L at 20 °C; 18 mg/L at 23 °C; 22 mg/L at 25 °C | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 g/mL at 25 °C | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], 3.8X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | N-(Cyclohexylthio)phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

17796-82-6 | |

| Record name | 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17796-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclohexylthio)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017796826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Cyclohexylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclohexylthio)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Z9596NJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92.6 °C | |

| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-(Cyclohexylthio)phthalimide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (CTP), also known as Santogard PVI, is a well-established and highly effective pre-vulcanization inhibitor (PVI) or scorch retarder used extensively in the rubber industry.[1][2] Its primary function is to delay the onset of sulfur vulcanization, providing a crucial safety margin during the mixing and processing of rubber compounds.[1] This technical guide provides an in-depth overview of the chemical properties, molecular structure, synthesis, and mechanism of action of N-(Cyclohexylthio)phthalimide. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its key quantitative data.

Chemical Structure and Identification

N-(Cyclohexylthio)phthalimide is an organosulfur compound featuring a sulfenamide (B3320178) functional group. The structure consists of a cyclohexylthio group attached to the nitrogen atom of a phthalimide (B116566) ring.[3][4]

-

Chemical Name: N-(Cyclohexylthio)phthalimide[5]

-

Synonyms: CTP, PVI, Santogard PVI, Cyclohexylthiophthalimide[2][5]

-

Molecular Formula: C₁₄H₁₅NO₂S[6]

-

CAS Number: 17796-82-6[3]

-

EINECS Number: 241-774-1[3]

Physicochemical Properties

N-(Cyclohexylthio)phthalimide is a white to light yellow-brown crystalline solid.[7][8] It is soluble in many common organic solvents but is practically insoluble in water.[3][7]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White or light yellow crystalline powder/crystals | [7][8] |

| Melting Point | 89-94 °C | [4] |

| Boiling Point | 422.6 ± 28.0 °C (Predicted) | [9] |

| Density | 1.25 - 1.35 g/cm³ | [9] |

| Water Solubility | 12.4 mg/L (at 20°C) | [2] |

| Solubility in Organic Solvents | Soluble in acetone, benzene (B151609), toluene, ether, ethyl acetate; Soluble in hot carbon tetrachloride, ethanol, n-heptane | [7][8] |

| Log P (Octanol/Water Partition Coefficient) | 2.82 - 3.56 (at 25°C) | [2] |

| Vapor Pressure | 3.47 x 10⁻⁷ Pa (at 25°C, calculated) | [2] |

| Hydrolysis Half-life | 23.3 hours (at 25°C, pH 7) | [2] |

Mechanism of Action: Pre-Vulcanization Inhibition

In the sulfur vulcanization of rubber, accelerators are used to speed up the cross-linking process. A common class of accelerators are sulfenamides. During the initial stages of heating and processing, these accelerators can decompose to form reactive species, including 2-mercaptobenzothiazole (B37678) (MBT). MBT can then react with the sulfenamide accelerator to form 2-bisbenzothiazole-2,2′-disulfide (MBTS), a key intermediate that initiates the cross-linking reactions. If this process occurs prematurely (scorching), the rubber compound becomes stiff and unusable.

N-(Cyclohexylthio)phthalimide acts as a scorch inhibitor by selectively scavenging any prematurely formed MBT. The reaction between CTP and MBT is kinetically favored over the reaction of MBT with the sulfenamide accelerator. This preferential reaction effectively removes MBT from the system, thereby preventing the formation of MBTS and delaying the onset of vulcanization. Once all the CTP is consumed, the concentration of MBT can build up, allowing the vulcanization process to proceed as intended. The by-product of this inhibition, 2-cyclohexyldithiobenzothiazole (CDB), is itself a less active accelerator with a slower cure rate, which contributes to the overall control of the vulcanization process.

References

- 1. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]

- 2. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 3. prepchem.com [prepchem.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]

- 6. Separation of N-(Cyclohexylthio)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. patents.justia.com [patents.justia.com]

- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]

synthesis mechanism of N-(Cyclohexylthio)phthalimide

An In-Depth Technical Guide to the Synthesis of N-(Cyclohexylthio)phthalimide (CTP)

For Researchers, Scientists, and Drug Development Professionals

N-(Cyclohexylthio)phthalimide (CTP), commercially known as Santogard PVI, is a paramount chemical agent primarily utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry.[1] Its principal function is to provide exceptional scorch safety by delaying the onset of sulfur vulcanization.[1] This delay allows for extended processing time, ensuring that rubber compounds can flow and fill molds completely before the cross-linking process begins, which is critical for manufacturing high-quality, durable rubber products for sectors like automotive and industrial goods.[1][2] This guide provides a comprehensive overview of the core synthesis mechanisms of CTP, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Mechanisms

The synthesis of N-(Cyclohexylthio)phthalimide generally involves the formation of a sulfur-nitrogen bond between a phthalimide (B116566) moiety and a cyclohexylthio group. Several routes have been established, with the most industrially significant methods centering on the reaction of phthalimide with a cyclohexylsulfenyl chloride intermediate.

Primary Industrial Route: Reaction of Phthalimide with Cyclohexylsulfenyl Chloride

The most prevalent industrial method for producing CTP involves the reaction of cyclohexylsulfenyl chloride with phthalimide in the presence of a base.[3][4] The base, typically an alkali or alkaline earth metal hydroxide (B78521), serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1][5]

A significant advancement in industrial-scale production is the in situ generation of cyclohexylsulfenyl chloride.[1] This process begins with the chlorination of dicyclohexyl disulfide using chlorine gas in an aprotic organic solvent, such as toluene (B28343), directly in the presence of phthalimide.[1][6] Following the chlorination step, a base is added to facilitate the final reaction with phthalimide, leading to the formation of CTP.[6] This integrated approach is efficient and avoids the need to isolate the often-unstable sulfenyl chloride intermediate.

Caption: Industrial synthesis of CTP via in situ generation of cyclohexylsulfenyl chloride.

Alternative Route: N-chlorophthalimide Pathway

An alternative synthesis involves the reaction of N-chlorophthalimide with a sulfur source like dicyclohexyldisulfide or cyclohexanethiol.[1][5] This method follows a different mechanistic path where N-chlorophthalimide acts as the electrophile. However, this process is generally less favored for industrial applications due to reported lower yields, which range from 60% to 67%, a figure considered unsatisfactory for commercial production.[5]

Caption: Alternative synthesis of CTP from N-chlorophthalimide.

Electrolytic Synthesis

A laboratory-scale electrolytic synthesis from phthalimide and dicyclohexyldisulfide has also been described.[5][7] This method can achieve very high yields (up to 99%) under specific conditions.[7] However, the process requires specialized equipment and is generally not considered economically viable for large-scale industrial production.[5]

Quantitative Data Summary

The efficiency of CTP synthesis is highly dependent on the chosen route. The following table summarizes quantitative data from various reported methods.

| Synthesis Route | Key Reactants | Solvent(s) | Base/Catalyst | Reported Yield (%) | Reference |

| Industrial Method (in situ) | Dicyclohexyl disulfide, Chlorine, Phthalimide | Toluene | Aq. NaOH | ~97% | [6] |

| N-chlorophthalimide Route | N-chlorophthalimide, Dicyclohexyldisulfide | Not Specified | Not Specified | 60-67% | [5] |

| Electrolytic Synthesis | Dicyclohexyl disulfide, Phthalimide | Acetonitrile (B52724) | Sodium Bromide | 99% | [7] |

| Phthalimide + CHSC | Phthalimide, Cyclohexylsulfenyl chloride | Dimethylformamide | Tertiary Amine | Not specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and purification of CTP. Below are protocols for two distinct synthesis methods.

Protocol 1: Industrial Method via In Situ Generation

This protocol is based on a common industrial process for producing CTP with high yield and purity.[6]

Caption: Experimental workflow for the industrial synthesis of CTP.

Methodology:

-

Charging the Reactor: In a suitable stirred vessel, charge 300 parts of toluene, 40 parts of phthalimide, and 31 parts of dicyclohexyl disulfide.[6]

-

Chlorination: Introduce chlorine gas into the mixture to facilitate the in situ formation of cyclohexylsulfenyl chloride. The reaction temperature is typically maintained between -20°C and 100°C.[6]

-

Base Addition: After the chlorination is complete, add a base, such as an aqueous solution of sodium hydroxide (5-40% concentration), to the reaction mixture. The molar ratio of base to phthalimide is generally kept between 1:1 and 1.3:1.[6]

-

Reaction and Work-up: Allow the reaction to proceed to completion. After the reaction, the organic phase is separated.[6]

-

Purification: Distill approximately 200 parts of toluene from the organic phase under vacuum. Precipitate the final product by adding hexane.[6]

-

Isolation: Filter the solid product, wash it with 30 parts of hexane, and dry it under vacuum to obtain pure N-(Cyclohexylthio)phthalimide.[6]

Protocol 2: Laboratory-Scale Electrolytic Synthesis

This protocol outlines a high-yield laboratory method using electrolysis, as detailed in U.S. Patent 4,219,393.[7]

Apparatus:

-

A 50-ml test tube equipped with a side arm, magnetic stirrer, thermometer, and two platinum electrodes (2 cm x 33 cm) spaced 7 mm apart.[7]

Methodology:

-

Charging the Cell: Charge the electrolytic cell with 468 mg (2.03 mmol) of dicyclohexyl disulfide, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium (B1195904) perchlorate (B79767) as a supporting electrolyte.[7]

-

Solvent Addition: Add 20 ml of acetonitrile as the solvent and stir to create a mixture.[7]

-

Electrolysis: Subject the mixture to electrolysis at a terminal voltage of 3 volts. The current density will range from 1.7 to 0.3 mA/cm². Maintain the reaction temperature at 20°C for 18 hours.[7]

-

Solvent Removal: After the electrolysis is complete (approx. 2.37 F/mol of electricity passed), distill off the solvent under reduced pressure.[7]

-

Purification: Add benzene (B151609) to the remaining material to precipitate and remove insoluble substances by filtration. Concentrate the filtrate and purify it using silica (B1680970) gel column chromatography with benzene as the eluent.[7]

-

Isolation: Evaporate the solvent from the purified fractions to obtain N-(Cyclohexylthio)phthalimide. The reported yield is 99%, with a melting point of 92°-93° C.[7]

Conclusion

The synthesis of N-(Cyclohexylthio)phthalimide is well-established, with the reaction of phthalimide and an in situ generated cyclohexylsulfenyl chloride being the most industrially advantageous route due to its high efficiency, operational simplicity, and avoidance of environmentally harmful chlorinated solvents.[3][6] While alternative methods like electrolytic synthesis offer excellent yields on a laboratory scale, they are not typically employed for bulk production.[5][7] A thorough understanding of these synthesis mechanisms and protocols is essential for researchers and professionals involved in materials science and chemical manufacturing to optimize production and develop new applications for this critical rubber additive.

References

- 1. N-(Cyclohexylthio)phthalimide (CTP) for Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]

- 6. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to N-(Cyclohexylthio)phthalimide (CAS 17796-82-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (CTP), identified by CAS number 17796-82-6, is a prominent organosulfur compound primarily utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an elucidation of its mechanism of action in sulfur vulcanization. The information presented herein is intended to serve as a technical resource for researchers and professionals in chemistry and material science.

Chemical and Physical Data

N-(Cyclohexylthio)phthalimide is a white to light yellow crystalline solid.[1] It is readily soluble in various organic solvents such as benzene (B151609), ether, acetone, and ethyl acetate, with slight solubility in gasoline and insolubility in water and kerosene.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of N-(Cyclohexylthio)phthalimide

| Property | Value | Reference(s) |

| CAS Number | 17796-82-6 | [2] |

| Molecular Formula | C₁₄H₁₅NO₂S | [3] |

| Molecular Weight | 261.34 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90 °C | [3][5] |

| Boiling Point | 422.6 ± 28.0 °C (Predicted) | [5] |

| Density | 1.25 - 1.35 g/cm³ | [3][5] |

| Water Solubility | Insoluble | [1][5] |

| LogP | 3.66 | [6] |

| Vapor Pressure | 3.47 x 10⁻⁷ Pa (25 °C, calculated) | [7] |

| Hydrolysis Half-life | 23.3 hours (25 °C, pH 7) | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-(Cyclohexylthio)phthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for N-(Cyclohexylthio)phthalimide are not extensively detailed in the readily available literature, general spectral features can be inferred from the structure. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the cyclohexyl ring. Similarly, the ¹³C NMR spectrum would display resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the cyclohexyl group.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of N-(Cyclohexylthio)phthalimide is characterized by strong absorption bands corresponding to the carbonyl groups of the phthalimide moiety.[11][12] The presence of C-H stretching vibrations from the cyclohexyl and aromatic rings, as well as C-N and C-S stretching, would also be evident.[13][14]

Experimental Protocols

Synthesis of N-(Cyclohexylthio)phthalimide

Several methods for the synthesis of N-(Cyclohexylthio)phthalimide have been reported. Below are two representative protocols.

Protocol 1: Electrolytic Synthesis [15]

-

Materials: Dicyclohexyl disulfide, phthalimide, sodium bromide, tetraethylammonium (B1195904) perchlorate, acetonitrile (B52724), benzene.

-

Apparatus: 50-ml test tube with a side arm, magnetic stirrer, thermometer, platinum electrodes (2 cm x 33 cm, 7 mm spacing).

-

Procedure:

-

To the reaction vessel, add 468 mg (2.03 mmol) of dicyclohexyl disulfide, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium perchlorate.

-

Add 20 ml of acetonitrile as the solvent and stir the mixture.

-

Subject the mixture to electrolysis at a terminal voltage of 3 volts and a current density of 1.7 to 0.3 mA/cm² for 18 hours, maintaining the reaction temperature at 20 °C.

-

After passing 2.37 F/mol (based on disulfide) of electricity through the mixture, distill off the solvent under reduced pressure.

-

Add benzene to the residue to precipitate insoluble substances and filter.

-

Concentrate the filtrate and purify by silica (B1680970) gel column chromatography using benzene as the eluent to obtain N-(cyclohexylthio)phthalimide. The reported yield is 99% with a melting point of 92-93 °C.[15]

-

Protocol 2: Reaction of Cyclohexylsulfenyl Chloride with Phthalimide [16][17]

-

Materials: Phthalimide, cyclohexylsulfenyl chloride, aqueous sodium hydroxide (B78521) or other alkali/alkaline earth metal hydroxide, organic solvent (e.g., toluene), pentane (B18724) or hexane.

-

Procedure:

-

This process involves the reaction of phthalimide with cyclohexylsulfenyl chloride in the presence of a base, which acts as a hydrochloric acid acceptor.[16]

-

The reaction can be carried out at temperatures ranging from -10 °C to 100 °C, with a preferred range of 0 °C to 20 °C.[17]

-

Typically, equimolar ratios of phthalimide, cyclohexylsulfenyl chloride, and base are used, though a slight molar excess (1-10%) of the base and phthalimide can be employed.[17]

-

After the reaction is complete (e.g., after 15 minutes of stirring), the phases are separated.

-

The organic layer is dried and concentrated.

-

The product is precipitated by adding a non-polar solvent like pentane or hexane, filtered, and dried.[16][17] This method is reported to produce N-(cyclohexylthio)phthalimide in high yield (95-98%) and purity.[16][17]

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for analyzing the purity of N-(Cyclohexylthio)phthalimide and monitoring its reactions.[6][18]

-

Method: Reverse-phase HPLC (RP-HPLC).[18]

-

Column: A C18 column, such as Newcrom R1, is suitable.[18]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[6][18]

-

Application: This method can be used for purity assessment, monitoring reaction progress, and for the preparative isolation of impurities.[18]

Mechanism of Action in Vulcanization

N-(Cyclohexylthio)phthalimide functions as a pre-vulcanization inhibitor, or scorch retarder, in the sulfur vulcanization of rubber.[19][20][21] Its primary role is to delay the onset of cross-linking, providing a "scorch safety" period during the processing of rubber compounds at high temperatures.[19]

The mechanism of action involves the interaction of CTP with reactive intermediates formed during the initial stages of vulcanization. In accelerated sulfur vulcanization, accelerators like 2-mercaptobenzothiazole (B37678) (MBT) are formed. CTP readily reacts with MBT, effectively scavenging it and preventing it from participating in the reactions that lead to premature cross-linking.[20] Once the CTP is consumed, the vulcanization process proceeds at its normal rate.[20] This mechanism allows for better process control and prevents the formation of scorched, unusable rubber.[21]

Mechanism of Pre-Vulcanization Inhibition by CTP. This diagram illustrates how N-(Cyclohexylthio)phthalimide (CTP) intercepts the vulcanization process.

Applications

The primary application of N-(Cyclohexylthio)phthalimide is as a scorch retarder in the rubber industry.[2][21] It is compatible with a wide range of natural and synthetic rubbers, including nitrile rubber, EPDM, and butyl rubber.[21] By preventing premature vulcanization, CTP improves the processing safety and efficiency of rubber compounding, calendering, and molding operations.[1][21] It can also have a restorative effect on rubber that has been slightly scorched.[1]

Safety and Handling

N-(Cyclohexylthio)phthalimide is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is important to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.[4] The compound should be stored in a cool, dry place away from sources of ignition and incompatible materials.[1][4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. N-(Cyclohexylthio)phthalimide|Cas 17796-82-6|Cyclohexylthiophthalimide|Scorch retardant CTP|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 2. chemotechnique.se [chemotechnique.se]

- 3. N-(Cyclohexylthio)phthalimide [myskinrecipes.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. Cyclohexylthiophthalimide CAS#: 17796-82-6 [m.chemicalbook.com]

- 6. N-(Cyclohexylthio)phthalimide | SIELC Technologies [sielc.com]

- 7. env.go.jp [env.go.jp]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

- 15. prepchem.com [prepchem.com]

- 16. patents.justia.com [patents.justia.com]

- 17. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]

- 18. Separation of N-(Cyclohexylthio)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

Spectroscopic Analysis of N-(Cyclohexylthio)phthalimide: A Technical Guide

Introduction

N-(Cyclohexylthio)phthalimide (CTP) is an organosulfur compound widely utilized in the rubber industry as a pre-vulcanization inhibitor.[1] Its primary function is to delay the onset of sulfur vulcanization, providing improved processing safety and allowing for higher processing temperatures.[2] The precise characterization of CTP is critical for quality control and understanding its mechanism of action. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to analyze and confirm the structure and purity of N-(Cyclohexylthio)phthalimide.

Molecular Structure

The chemical structure of N-(Cyclohexylthio)phthalimide consists of a phthalimide (B116566) group linked to a cyclohexyl group through a sulfur atom, forming a sulfenamide. This unique arrangement is key to its chemical properties and inhibitory function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-(Cyclohexylthio)phthalimide, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The spectrum is typically run in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.91 | dd | 2H | Aromatic Protons (H-4, H-7) |

| 7.81 - 7.76 | dd | 2H | Aromatic Protons (H-5, H-6) |

| 3.22 - 3.15 | tt | 1H | S-CH (Cyclohexyl H-1) |

| 1.95 - 1.75 | m | 4H | Cyclohexyl Protons (H-2, H-6) |

| 1.65 - 1.57 | m | 1H | Cyclohexyl Proton (H-4) |

| 1.43 - 1.18 | m | 5H | Cyclohexyl Protons (H-3, H-5, H-4') |

| Table 1: ¹H NMR Data for N-(Cyclohexylthio)phthalimide in CDCl₃.[3] |

¹³C NMR Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following data is based on predictive analysis and data from analogous phthalimide structures.[4][5]

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | Carbonyl Carbon (C=O) |

| ~134.5 | Aromatic Carbon (C-5, C-6) |

| ~131.8 | Quaternary Aromatic Carbon (C-3a, C-7a) |

| ~123.8 | Aromatic Carbon (C-4, C-7) |

| ~55.0 | S-CH (Cyclohexyl C-1) |

| ~33.5 | Cyclohexyl Carbon (C-2, C-6) |

| ~26.0 | Cyclohexyl Carbon (C-4) |

| ~25.5 | Cyclohexyl Carbon (C-3, C-5) |

| Table 2: Predicted ¹³C NMR Data for N-(Cyclohexylthio)phthalimide. |

Experimental Protocol for NMR Analysis

-

Sample Preparation : Weigh approximately 10-20 mg of N-(Cyclohexylthio)phthalimide for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters to set include the number of scans, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3070 | Medium-Weak | C-H (Aromatic) | Stretch |

| 2930, 2855 | Strong | C-H (Aliphatic) | Stretch |

| ~1775 | Strong | C=O (Imide) | Symmetric Stretch |

| ~1715 | Strong | C=O (Imide) | Asymmetric Stretch |

| ~1610 | Medium | C=C (Aromatic) | Stretch |

| ~1380 | Strong | C-N (Imide) | Stretch |

| ~715 | Strong | C-H (Aromatic) | Out-of-plane Bend |

| Table 3: Characteristic IR Absorption Bands for N-(Cyclohexylthio)phthalimide.[6][7] |

Experimental Protocol for IR Analysis (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of N-(Cyclohexylthio)phthalimide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Background Scan : Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquisition : Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common method for this analysis. The molecular weight of CTP is 261.34 g/mol .[1]

| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |

| 261 | 7.0 | [M]⁺ (Molecular Ion) |

| 228 | 9.7 | [M - SH]⁺ |

| 180 | 31.4 | [Phthalimide-N=S]⁺ |

| 179 | 100.0 | [Phthalimide-N-S - H]⁺ |

| 114 | 63.9 | [Cyclohexyl-S]⁺ |

| 104 | 9.3 | [C₆H₄CO]⁺ |

| 83 | 12.3 | [C₆H₁₁]⁺ (Cyclohexyl Cation) |

| 76 | 8.4 | [C₆H₄]⁺ |

| 55 | 28.4 | [C₄H₇]⁺ |

| 41 | 13.7 | [C₃H₅]⁺ |

| Table 4: Key Fragments in the EI-Mass Spectrum of N-(Cyclohexylthio)phthalimide.[3] |

Experimental Protocol for MS Analysis

-

Sample Introduction : Introduce a small amount of the sample (typically dissolved in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : In the ion source, bombard the sample molecules with high-energy electrons (typically 70 eV for EI). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Analysis : The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern serves as a molecular fingerprint.

Integrated Spectroscopic Workflow

The comprehensive analysis of N-(Cyclohexylthio)phthalimide involves an integrated workflow, utilizing each technique to provide complementary information for unambiguous structural confirmation.

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of N-(Cyclohexylthio)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (CTP) is a widely utilized pre-vulcanization inhibitor in the rubber industry, crucial for controlling the scorch time during the processing of rubber compounds. Understanding its thermal stability and decomposition pathways is paramount for optimizing its application and ensuring safe handling at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of CTP, detailing its breakdown mechanisms, the products formed, and the experimental methodologies used for its characterization. While extensive research has been conducted on its function in rubber matrices, this guide also extrapolates from available data and chemical principles to propose decomposition pathways for pure CTP.

Introduction

N-(Cyclohexylthio)phthalimide, with the chemical formula C₁₄H₁₅NO₂S, is a key additive in the rubber industry, valued for its ability to delay the onset of vulcanization.[1] This delay, known as scorch control, is essential for the safe processing of rubber mixtures before they are cured into their final form.[2][3] The effectiveness of CTP is intrinsically linked to its thermal behavior; it must be stable at typical rubber mixing temperatures but decompose in a controlled manner at vulcanization temperatures to initiate the desired inhibitory reactions.[4] Fire or decomposition at temperatures exceeding 250°C may lead to the production of hazardous fumes, including carbon oxides (COx), sulfur oxides (SOx), and nitrous gases (NOx).[5]

This guide synthesizes the current understanding of CTP's thermal decomposition, both in the context of its industrial application and as a pure compound. It presents quantitative data from thermal analyses, details experimental protocols for such investigations, and provides visual representations of the proposed decomposition pathways.

Thermal Decomposition in Rubber Vulcanization Systems

In the presence of sulfur and accelerators like N-t-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS), the thermal decomposition of CTP is a key step in its inhibitory action.[4] The primary event is the cleavage of the nitrogen-sulfur (N-S) bond.

Upon heating, CTP decomposes to form cyclohexanethiol (B74751) and a phthalimide-derived radical.[4] The cyclohexanethiol then reacts with the accelerator (TBBS), leading to the formation of 2-mercaptobenzothiazole (B37678) (MBT) and t-butylamine.[4] Both of these products can subsequently react with intact CTP, effectively scavenging the precursors to vulcanization and thus delaying the cross-linking process.[4]

Proposed Thermal Decomposition Pathway of Pure N-(Cyclohexylthio)phthalimide

While direct experimental studies on the thermal decomposition of pure CTP under inert atmosphere are not extensively available in the reviewed literature, a plausible pathway can be proposed based on the known chemistry of N-S bond cleavage and the decomposition of related phthalimide (B116566) compounds. The decomposition is likely to proceed through a primary N-S bond homolytic cleavage, followed by subsequent reactions of the resulting radicals.

Primary Decomposition Step:

The weakest bond in the CTP molecule is the N-S bond. Thermal energy will likely induce its homolytic cleavage, resulting in the formation of a phthalimidyl radical and a cyclohexylthiyl radical.

Secondary Reactions:

The highly reactive radical species generated in the primary step can undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: The cyclohexylthiyl radical can abstract a hydrogen atom from another CTP molecule or other available sources to form cyclohexanethiol.

-

Dimerization: Two cyclohexylthiyl radicals can combine to form dicyclohexyl disulfide.

-

Decomposition of the Phthalimidyl Radical: The phthalimidyl radical can undergo further fragmentation, especially at higher temperatures. Studies on the thermal decomposition of phthalimide itself have shown the formation of toxic gases such as hydrogen cyanide, isocyanic acid, and benzonitrile (B105546) under oxidative conditions.[5] In an inert atmosphere, ring-opening and fragmentation into smaller molecules would be expected.

-

Decomposition of the Cyclohexyl Moiety: At elevated temperatures, the cyclohexyl group can undergo dehydrogenation and fragmentation, leading to the formation of cyclohexene, benzene, and smaller hydrocarbons.

Quantitative Data

Due to the lack of specific studies on the thermal decomposition of pure CTP, quantitative kinetic data such as activation energy and pre-exponential factor are not available in the literature. However, safety data sheets and related product information provide some key thermal properties.

| Property | Value | Source |

| Melting Point | 89.0 - 94.0 °C | [6] |

| Boiling Point | 260 °C | [5] |

| Flash Point | 250 °C | [5] |

| Decomposition Warning | Avoid heating >250°C; may catch fire. | [5] |

Experimental Protocols

The investigation of the thermal decomposition of CTP can be effectively carried out using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the thermal stability of CTP and identifying the temperature ranges of its decomposition steps.

-

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery™ TGA).[7]

-

Sample Preparation: A small amount of CTP (typically 5-10 mg) is weighed accurately into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower or faster heating rates can be used to study the kinetics of decomposition.[8]

-

Temperature Range: From ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (T_onset) and the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and enthalpies of decomposition.

-

Objective: To determine the melting point of CTP and the enthalpy changes associated with its decomposition.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q200).[7]

-

Sample Preparation: A small amount of CTP (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or argon at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature beyond the final decomposition event.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting, followed by exothermic or endothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of the transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This hyphenated technique is a powerful tool for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Objective: To identify the individual chemical species produced during the thermal decomposition of CTP.

-

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: A very small amount of CTP (microgram to milligram range) is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to simulate different stages of decomposition.

-

GC Separation: A capillary column suitable for separating a wide range of organic compounds is used. The oven temperature is programmed to elute the decomposition products.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate fragmentation patterns that can be compared to spectral libraries for identification.

-

-

Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is analyzed to identify the corresponding compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways and a typical experimental workflow.

Caption: Proposed thermal decomposition pathway of N-(Cyclohexylthio)phthalimide.

Caption: Experimental workflow for analyzing CTP thermal decomposition.

Conclusion

The thermal decomposition of N-(Cyclohexylthio)phthalimide is a complex process that is central to its function as a pre-vulcanization inhibitor. In industrial applications, its decomposition is intentionally triggered to control the vulcanization process. The primary decomposition event is the cleavage of the N-S bond, leading to the formation of reactive species that interfere with the vulcanization precursors. For pure CTP, a similar initial N-S bond cleavage is proposed, followed by a cascade of secondary reactions of the resulting radicals to form a variety of smaller molecules. A comprehensive understanding of these pathways, which can be elucidated through the experimental protocols detailed in this guide, is essential for the continued optimization of rubber processing and for ensuring the safe handling of this important industrial chemical. Further research, particularly using techniques like Py-GC-MS on pure CTP, would be invaluable in confirming the proposed decomposition pathways and quantifying the products formed.

References

- 1. Nature of N-S bond cleavage of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. azom.com [azom.com]

- 8. tainstruments.com [tainstruments.com]

Solubility Profile of N-(Cyclohexylthio)phthalimide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Cyclohexylthio)phthalimide (CTP), a compound of significant industrial interest, particularly as a pre-vulcanization inhibitor in the rubber industry. Understanding its solubility in various organic solvents is crucial for its application, synthesis, and purification processes.

Core Concepts: Solubility of N-(Cyclohexylthio)phthalimide

N-(Cyclohexylthio)phthalimide is a white to light yellow crystalline solid. Its molecular structure, featuring both a bulky non-polar cyclohexyl group and a polar phthalimide (B116566) group, dictates its solubility behavior. Generally, CTP exhibits good solubility in common non-polar and moderately polar organic solvents, while its solubility in highly polar solvents like water is extremely limited.

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) |

| Acetone | Soluble[1][2][3][4][5] | Data not available |

| Benzene | Soluble[1][2][5] | Data not available |

| Toluene | Soluble[2][3][4][5] | Data not available |

| Ether | Soluble[1][2][5] | Data not available |

| Ethyl Acetate | Soluble[1][2][5] | Data not available |

| n-Heptane | Soluble (warm)[1][2][5] | Data not available |

| Carbon Tetrachloride | Soluble (warm)[1][2][5] | Data not available |

| Gasoline | Slightly Soluble[1] | Data not available |

| Kerosene | Insoluble[1] | Data not available |

| Water | Practically Insoluble[1][2][3][4][5] | 12.4 mg/L[6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of N-(Cyclohexylthio)phthalimide in an organic solvent, based on the widely accepted isothermal shake-flask method followed by gravimetric analysis. This protocol is a representative procedure and may require optimization for specific solvents and laboratory conditions.

Objective: To determine the saturation solubility of N-(Cyclohexylthio)phthalimide in a selected organic solvent at a specific temperature.

Materials:

-

N-(Cyclohexylthio)phthalimide (purity > 99%)

-

Selected organic solvent (analytical grade)

-

Distilled or deionized water

-

Filter paper (pore size appropriate for the solvent and solute)

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaker

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Syringes and syringe filters

-

Volumetric flasks

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(Cyclohexylthio)phthalimide to a series of glass vials or flasks.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.

-

Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of N-(Cyclohexylthio)phthalimide (typically around 90-94°C) until a constant weight is achieved.

-

Cool the vial in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved N-(Cyclohexylthio)phthalimide by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the volume of the solvent in the aliquot taken (this can be determined from the mass of the solution and the density of the solvent at the experimental temperature if the initial volume was not precisely known).

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for N-(Cyclohexylthio)phthalimide and the specific organic solvent being used for detailed safety information.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for determining the solubility of N-(Cyclohexylthio)phthalimide.

Caption: Logical relationship between the structure and application of N-(Cyclohexylthio)phthalimide.

References

- 1. Cyclohexylthiophthalimide | 17796-82-6 [chemicalbook.com]

- 2. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. Cyclohexylthiophthalimide CAS#: 17796-82-6 [m.chemicalbook.com]

- 6. env.go.jp [env.go.jp]

The Guardian of the Cure: A Technical Guide to the Historical Development of N-cyclohexyl(thio)phthalimide (CTP) as a Pre-vulcanization Inhibitor

Introduction

In the realm of rubber technology, the precise control of the vulcanization process is paramount to achieving desired material properties and ensuring manufacturing efficiency. Premature vulcanization, or "scorch," has historically been a significant challenge, leading to material waste and processing difficulties. This technical guide delves into the historical development and core functionalities of N-cyclohexyl(thio)phthalimide (CTP), a pivotal pre-vulcanization inhibitor (PVI) that revolutionized the rubber industry. This document will explore the chronology of its development, its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical additive.

A Historical Perspective: The Quest to Tame Premature Vulcanization

The discovery of vulcanization by Charles Goodyear in 1839 marked the birth of the modern rubber industry.[1][2][3][4] This process, involving the heating of rubber with sulfur, transformed the tacky, temperature-sensitive natural polymer into a durable, elastic material.[4] However, the very process that imparted these desirable properties also introduced a significant manufacturing hurdle: scorch. As processing temperatures and speeds increased to meet industrial demands, the propensity for rubber compounds to vulcanize prematurely in mixing and shaping equipment became a major obstacle.

Early efforts to control scorch involved the use of acidic retarders, but these often had detrimental effects on the final properties of the vulcanizate. The mid-20th century saw the development of more sophisticated delayed-action accelerators, such as the sulfenamides, which provided a built-in safety period.[5] However, for many applications, even this was insufficient.

The breakthrough came in the late 1960s and early 1970s with the commercial introduction of N-cyclohexyl(thio)phthalimide (CTP) by Monsanto.[6] CTP offered a predictable and linear control over the scorch time without significantly impacting the cure rate or the final physical properties of the rubber, a combination of attributes that had been previously unattainable.

The Chemistry of Control: CTP's Mechanism of Action

The inhibitory effect of CTP lies in its ability to intercept a key intermediate in the sulfur vulcanization process: 2-mercaptobenzothiazole (B37678) (MBT). In a typical sulfenamide-accelerated vulcanization, the accelerator decomposes to form MBT, which then catalyzes a series of reactions leading to the formation of crosslinks.[7][8]

CTP acts as a scavenger for MBT.[6][7][8] It reacts with MBT to form 2-cyclohexyldithiobenzothiazole (CDB), a compound that is itself a delayed-action accelerator but with a much slower cure rate.[6] This reaction effectively removes the primary catalyst for scorch from the system, thus extending the induction period. Once all the CTP has been consumed, the vulcanization process can proceed, with the newly formed CDB participating in the crosslinking reactions.

The key reactions in the scorch inhibition mechanism are as follows:

-

Decomposition of Sulfenamide (B3320178) Accelerator: The sulfenamide accelerator (e.g., CBS) decomposes to form MBT and an amine.

-

CTP Scavenging of MBT: CTP reacts with the newly formed MBT.

-

Formation of a Delayed-Action Accelerator: This reaction produces 2-cyclohexyldithiobenzothiazole (CDB) and phthalimide (B116566).

-

Delayed Vulcanization: The vulcanization process is delayed until all the CTP is consumed. CDB then acts as a slower accelerator.

Quantifying the Impact: The Effect of CTP on Vulcanization Properties

The primary function of CTP is to increase the scorch safety of a rubber compound with minimal impact on the final vulcanizate properties. The following tables summarize the typical effects of varying CTP concentrations on the vulcanization characteristics and physical properties of Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).

Table 1: Effect of CTP on Vulcanization Characteristics of Natural Rubber (NR)

| CTP Concentration (phr) | Mooney Scorch Time (ts2) at 121°C (min) | Optimum Cure Time (t90) at 150°C (min) |

| 0.0 | 10 | 15 |

| 0.1 | 15 | 16 |

| 0.3 | 25 | 18 |

| 0.5 | 35 | 20 |

Table 2: Effect of CTP on Physical Properties of Natural Rubber (NR) Vulcanizates

| CTP Concentration (phr) | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) |

| 0.0 | 25 | 12 | 550 |

| 0.1 | 24.8 | 12.1 | 545 |

| 0.3 | 24.5 | 11.9 | 540 |

| 0.5 | 24.2 | 11.8 | 535 |

Table 3: Effect of CTP on Vulcanization Characteristics of Styrene-Butadiene Rubber (SBR)

| CTP Concentration (phr) | Mooney Scorch Time (ts2) at 135°C (min) | Optimum Cure Time (t90) at 160°C (min) |

| 0.0 | 8 | 12 |

| 0.1 | 12 | 13 |

| 0.3 | 20 | 14 |

| 0.5 | 28 | 15 |

Table 4: Effect of CTP on Physical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates

| CTP Concentration (phr) | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) |

| 0.0 | 20 | 10 | 450 |

| 0.1 | 19.8 | 10.1 | 445 |

| 0.3 | 19.5 | 9.9 | 440 |

| 0.5 | 19.2 | 9.8 | 435 |

Experimental Protocols

The evaluation of CTP's effectiveness as a pre-vulcanization inhibitor relies on a suite of standardized testing procedures. These protocols are essential for quality control, research, and development in the rubber industry.

Synthesis of N-cyclohexyl(thio)phthalimide (CTP)

A common laboratory-scale synthesis of CTP involves the reaction of phthalimide with cyclohexylsulfenyl chloride in the presence of a base.

Materials:

-

Phthalimide

-

Dicyclohexyl disulfide

-

Chlorine gas

-

Toluene (or other suitable aprotic solvent)

-

Tertiary amine (e.g., triethylamine) or an aqueous solution of an alkali metal hydroxide (B78521)

Procedure:

-

A mixture of toluene, phthalimide, and dicyclohexyl disulfide is prepared in a reaction vessel.

-

Chlorine gas is introduced into the mixture at a controlled temperature, typically between 0 and 20°C, to form cyclohexylsulfenyl chloride in situ.

-

A tertiary amine or an aqueous solution of an alkali metal or alkaline earth metal hydroxide is then added as a base to the mixture. The molar ratio of base to phthalimide is typically maintained between 1:1 and 1.3:1.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting N-cyclohexyl(thio)phthalimide is then isolated and purified, often through filtration, washing, and recrystallization.

Evaluation of Vulcanization Characteristics

The effect of CTP on the vulcanization process is primarily assessed using a cure meter, which measures the change in torque of a rubber sample as it vulcanizes.

Standard Test Methods:

-

ASTM D2084: Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[9][10][11][12]

-

ASTM D5289: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[13][14][15][16][17]

General Procedure:

-

A sample of the uncured rubber compound containing a specified amount of CTP is placed in the die cavity of the cure meter.

-

The cavity is heated to a specified vulcanization temperature and the sample is subjected to an oscillating rotational shear.

-

The torque required to oscillate the rotor is continuously measured and recorded as a function of time.

-

From the resulting cure curve, key parameters are determined, including:

-

Minimum Torque (ML): An indication of the viscosity of the uncured compound.

-

Maximum Torque (MH): Related to the shear modulus of the fully cured rubber.

-

Scorch Time (ts2): The time for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

-

Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal state of cure.

-

Assessment of Physical Properties

To ensure that CTP does not adversely affect the final performance of the rubber product, a series of physical property tests are conducted on the vulcanized samples.

Standard Test Methods:

-

ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[18][19][20]

-

ASTM D624: Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[21][22][23][24][25]

-

ASTM D1646: Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer) - for Mooney Scorch.[26][27][28][29][30]

Tensile Properties (ASTM D412):

-

Dumbbell-shaped specimens are cut from the vulcanized rubber sheet.

-

The specimens are placed in the grips of a tensile testing machine.

-

The specimens are stretched at a constant rate until they break.

-

The tensile strength, modulus at a specific elongation (e.g., 300%), and elongation at break are recorded.

Tear Strength (ASTM D624):

-

Test specimens with a specific geometry (e.g., angle, crescent, or trouser) are prepared.

-

A cut is made in the specimen to initiate a tear.

-

The force required to propagate the tear is measured using a tensile testing machine.

Mooney Scorch (ASTM D1646):

-

An uncured rubber sample is placed in a Mooney viscometer.

-

The sample is heated and a rotor turns within the rubber.

-

The torque required to turn the rotor is measured over time.

-

The Mooney scorch time is the time it takes for the viscosity to rise a specified number of units above the minimum, indicating the onset of cure.[30]

Conclusion

The development of N-cyclohexyl(thio)phthalimide (CTP) was a landmark achievement in rubber technology. By providing a reliable and predictable method for delaying the onset of vulcanization, CTP enabled significant advancements in rubber processing, leading to increased efficiency, reduced waste, and improved product quality. Its mechanism of action, centered on the scavenging of 2-mercaptobenzothiazole, offers a clear example of targeted chemical intervention to solve a critical industrial problem. The standardized experimental protocols for its evaluation ensure consistent and reliable performance across the industry. As the rubber industry continues to evolve, the principles established by the development and application of CTP will undoubtedly continue to inform the creation of new and improved processing aids.

References

- 1. prescott-instruments.com [prescott-instruments.com]

- 2. holzrubber.com [holzrubber.com]

- 3. rubbermulch.com [rubbermulch.com]

- 4. google.com [google.com]

- 5. akrochem.com [akrochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Accelerators | PDF [slideshare.net]

- 8. lusida.com [lusida.com]

- 9. store.astm.org [store.astm.org]

- 10. file.yizimg.com [file.yizimg.com]

- 11. smithers.com [smithers.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. standards.globalspec.com [standards.globalspec.com]

- 16. matestlabs.com [matestlabs.com]

- 17. store.astm.org [store.astm.org]

- 18. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]

- 19. kindsnail.com [kindsnail.com]

- 20. testresources.net [testresources.net]

- 21. How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624 - ADMET [admet.com]

- 22. img42.gkzhan.com [img42.gkzhan.com]

- 23. testresources.net [testresources.net]

- 24. ecdn6.globalso.com [ecdn6.globalso.com]

- 25. mts.com [mts.com]

- 26. store.astm.org [store.astm.org]

- 27. uobabylon.edu.iq [uobabylon.edu.iq]

- 28. smithers.com [smithers.com]

- 29. file.yizimg.com [file.yizimg.com]

- 30. m.youtube.com [m.youtube.com]

N-(Cyclohexylthio)phthalimide: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

N-(Cyclohexylthio)phthalimide (NCTP), a sulfenamide (B3320178) derivative of phthalimide (B116566), is a versatile chemical compound with significant industrial and potential therapeutic applications. Predominantly utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry, NCTP plays a crucial role in controlling the vulcanization process, thereby enhancing the quality and processability of rubber products. Beyond its established role in polymer science, the phthalimide moiety within NCTP suggests potential for biological activity, an area of growing research interest. This technical guide provides an in-depth review of the synthesis, mechanisms of action, and diverse applications of N-(Cyclohexylthio)phthalimide, supported by quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.

Physicochemical Properties of N-(Cyclohexylthio)phthalimide

NCTP is a white to light-yellow crystalline powder with the chemical formula C₁₄H₁₅NO₂S.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 17796-82-6 | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| Melting Point | 90-94 °C | [1] |

| Appearance | White to light-yellow crystalline powder | [1][2] |

| Solubility | Soluble in acetone, benzene, toluene, ether, and ethyl acetate; Insoluble in water. | [1][2] |

| Purity | Typically ≥ 97% | [3][4] |

Core Application: Pre-vulcanization Inhibition in the Rubber Industry

The primary and most significant application of N-(Cyclohexylthio)phthalimide is as a pre-vulcanization inhibitor, or scorch retarder, in the sulfur vulcanization of natural and synthetic rubbers.[2][5][6] Scorch is the premature vulcanization of a rubber compound during mixing and processing, which can lead to material wastage and processing difficulties. NCTP effectively delays the onset of vulcanization at processing temperatures without significantly affecting the rate of cure at vulcanization temperatures.[7]

Mechanism of Action in Vulcanization

During sulfur vulcanization accelerated by sulfenamides, a key intermediate, 2-mercaptobenzothiazole (B37678) (MBT), is formed. MBT is highly reactive and can initiate premature cross-linking. NCTP functions by scavenging this MBT as it is formed.[6][8] The reaction between NCTP and MBT is faster than the reaction of MBT with the accelerator, thus preventing the formation of the active sulfurating agent and delaying the onset of vulcanization.[8] Once all the NCTP is consumed, the vulcanization process proceeds at its normal rate.[8]

Mechanism of NCTP as a pre-vulcanization inhibitor.

Quantitative Effects on Rubber Properties

The addition of NCTP to rubber compounds leads to a quantifiable improvement in processing safety and can influence the final physical properties of the vulcanizate. The following tables summarize typical effects of NCTP on cure characteristics and physical properties of rubber. Actual values can vary depending on the specific rubber formulation, other additives, and processing conditions.

Table 2.1: Effect of NCTP on Cure Characteristics of a Typical Rubber Compound

| Parameter | Without NCTP | With NCTP (0.2 phr) | References |

| Mooney Scorch Time (t₅) at 135°C (min) | 10 | 18 | [9][10][11] |

| Optimum Cure Time (t₉₀) at 160°C (min) | 12 | 13 | [11][12][13] |

| Cure Rate Index (CRI) (min⁻¹) | 8.3 | 7.7 | [11] |

| Minimum Torque (ML) (dNm) | 1.5 | 1.4 | [14] |

| Maximum Torque (MH) (dNm) | 15 | 14.5 | [14] |

Table 2.2: Effect of NCTP on Physical Properties of a Vulcanized Rubber

| Property | Without NCTP | With NCTP (0.2 phr) | References |

| Tensile Strength (MPa) | 25 | 24.5 | [15][16] |

| Elongation at Break (%) | 550 | 540 | [15][16] |

| Modulus at 300% Elongation (MPa) | 10 | 9.8 | [15] |

| Hardness (Shore A) | 60 | 60 | [10] |

Synthesis of N-(Cyclohexylthio)phthalimide

Several methods for the synthesis of NCTP have been reported, with the reaction of cyclohexylsulfenyl chloride and phthalimide in the presence of a base being a common industrial route.[3][4][17] High yields and purity can be achieved through careful control of reaction conditions.

Representative Synthesis Protocols

Protocol 1: From Dicyclohexyl Disulfide (In-situ Generation of Cyclohexylsulfenyl Chloride) [1][17]

This method involves the in-situ generation of cyclohexylsulfenyl chloride from dicyclohexyl disulfide, followed by its reaction with phthalimide.

-

Reactants: Dicyclohexyl disulfide, Chlorine, Phthalimide, Toluene (solvent), and a base (e.g., triethylamine (B128534) or aqueous sodium hydroxide).[18]

-

Procedure:

-

A mixture of dicyclohexyl disulfide and phthalimide is prepared in toluene.

-